ethyl 4-[4-(furan-2-yl)-3-methyl-6-oxo-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate
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Overview
Description
ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and a benzoate ester group
Preparation Methods
The synthesis of ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and pyrazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different derivatives
Scientific Research Applications
ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE can be compared with other heterocyclic compounds such as:
Indole derivatives: Known for their broad-spectrum biological activities.
Quinolinyl-pyrazoles: Used in pharmacological research for their therapeutic potential.
Imidazole derivatives: Studied for their antimicrobial and anticancer properties .
This compound stands out due to its unique combination of a furan ring, pyrazole ring, and benzoate ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[4-(furan-2-yl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C19H17N3O4/c1-3-25-19(24)12-6-8-13(9-7-12)22-17(14-5-4-10-26-14)15-11(2)20-21-16(15)18(22)23/h4-10,17H,3H2,1-2H3,(H,20,21) |
InChI Key |
FDJADFCTHMNYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CO4 |
Origin of Product |
United States |
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